

# A Technical Guide to the Synthesis and Characterization of N-Desmethyl Apalutamide-d4

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## Compound of Interest

Compound Name: *N*-Desmethyl Apalutamide-d4

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This technical guide provides a comprehensive overview of the synthesis and characterization of **N-Desmethyl Apalutamide-d4**, a deuterated analog of the active metabolite of the potent androgen receptor inhibitor, Apalutamide. This document details plausible synthetic routes, in-depth characterization methodologies, and relevant quantitative data to support research and development in prostate cancer therapeutics.

## Introduction

Apalutamide is a non-steroidal antiandrogen agent approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). It functions by binding to the ligand-binding domain of the androgen receptor (AR), which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription.<sup>[1]</sup> The primary active metabolite of Apalutamide is N-Desmethyl Apalutamide, which is formed through metabolism by cytochrome P450 enzymes, predominantly CYP2C8 and CYP3A4.<sup>[2]</sup> N-Desmethyl Apalutamide is also pharmacologically active, exhibiting approximately one-third of the activity of the parent compound.<sup>[1]</sup>

The use of stable isotope-labeled internal standards, such as **N-Desmethyl Apalutamide-d4**, is crucial for the accurate quantification of the analyte in biological matrices during pharmacokinetic and metabolic studies.<sup>[3]</sup> Deuteration at specific sites can also intentionally alter the metabolic profile of a drug, a strategy employed to improve pharmacokinetic parameters.<sup>[4][5]</sup>

## Synthesis of N-Desmethyl Apalutamide-d4

A specific, detailed synthetic protocol for **N-Desmethyl Apalutamide-d4** is not readily available in the public domain. However, based on the synthesis of deuterated Apalutamide analogs and general organic chemistry principles, a plausible synthetic route can be proposed.[4][6] The synthesis would likely involve the preparation of a deuterated Apalutamide precursor followed by N-demethylation.

A potential synthetic approach involves the use of deuterated methylating agents in the final steps of the Apalutamide synthesis to introduce the deuterium labels. For instance, a key intermediate could be methylated using a deuterated methyl source (e.g., CD<sub>3</sub>I) to produce deuterated Apalutamide. Subsequent N-demethylation would then yield N-Desmethyl Apalutamide, retaining the deuterium labels on other parts of the molecule if desired.

Alternatively, a more direct approach would involve the synthesis of N-Desmethyl Apalutamide followed by a deuteration step. However, this may be less efficient due to the potential for non-specific deuterium exchange. A more likely route is the synthesis from a deuterated precursor.

A generalized synthetic scheme for Apalutamide often involves the coupling of two key intermediates.[7][8] To synthesize a d4 analog, one of these intermediates would need to be synthesized using deuterated starting materials.

Proposed Synthetic Workflow:



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Caption: Proposed synthetic workflow for **N-Desmethyl Apalutamide-d4**.

## Characterization of N-Desmethyl Apalutamide-d4

The characterization of **N-Desmethyl Apalutamide-d4** involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and quantity.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

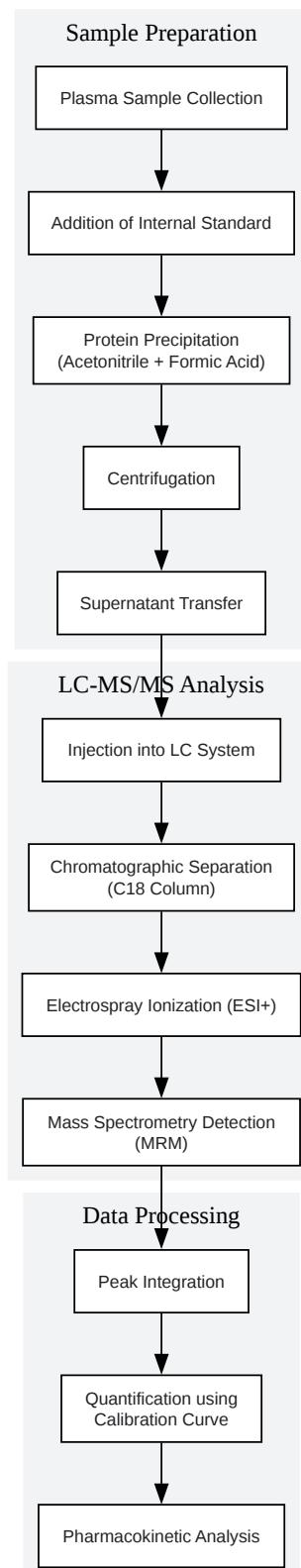
LC-MS/MS is the primary analytical technique for the quantification of Apalutamide and its metabolites in biological fluids.[\[3\]](#)[\[9\]](#) The following is a detailed protocol for the analysis of **N-Desmethyl Apalutamide-d4** in human plasma.

## Experimental Protocol: LC-MS/MS Quantification

- Materials and Reagents:
  - Analytes: **N-Desmethyl Apalutamide-d4** (as internal standard), N-Desmethyl Apalutamide
  - Internal Standard (IS): A suitable stable isotope-labeled compound if **N-Desmethyl Apalutamide-d4** is the analyte of interest (e.g., N-Desmethyl Apalutamide-d7).
  - Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
  - Additives: Formic acid
  - Matrix: Drug-free human plasma
- Sample Preparation (Protein Precipitation):[\[10\]](#)[\[11\]](#)
  - Thaw plasma samples to room temperature.
  - To 50 µL of plasma, add 10 µL of the internal standard working solution.
  - Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
  - Vortex the mixture for 5 minutes.
  - Centrifuge at 14,000 rpm for 5 minutes at 4°C.
  - Transfer 100 µL of the supernatant to an autosampler vial.
  - Inject 1.0 µL into the LC-MS/MS system.

- LC-MS/MS Conditions:[9][11]
  - LC System: A validated UPLC or HPLC system.
  - Column: A suitable C18 column (e.g., Ultimate XB-C18, 50 × 4.6 mm, 5  $\mu$ m).[9]
  - Mobile Phase:
    - Solvent A: 0.1% formic acid in water
    - Solvent B: 0.1% formic acid in acetonitrile
  - Gradient: Isocratic elution with 55% Solvent B at a flow rate of 0.4 mL/min.[9]
  - Column Temperature: 40°C.
  - Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  - MRM Transitions: The specific mass-to-charge (m/z) transitions for the precursor and product ions of **N-Desmethyl Apalutamide-d4** and its non-deuterated counterpart would need to be optimized.

#### LC-MS/MS Analysis Workflow:



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Caption: Workflow for the quantification of **N-Desmethyl Apalutamide-d4** by LC-MS/MS.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the structural confirmation of the synthesized **N-Desmethyl Apalutamide-d4**. The absence of specific proton signals and the corresponding changes in the carbon spectrum would confirm the positions of deuterium incorporation.

## High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the synthesized molecule, which provides confirmation of its elemental composition and the number of deuterium atoms incorporated.

## Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Apalutamide and its active metabolite, N-Desmethyl Apalutamide, in human subjects.

Table 1: Pharmacokinetic Parameters of Apalutamide and N-Desmethyl Apalutamide at Steady-State[2][12][13]

Parameter	Apalutamide	N-Desmethyl Apalutamide
Cmax (mcg/mL)	6.0 (1.7)	5.9 (1.0)
AUC (mcg·h/mL)	100 (32)	124 (23)
Half-life (t <sup>1/2</sup> )	~3-4 days	~4.6 days[14]
Protein Binding	96%	95%
Apparent Volume of Distribution (Vd/F)	276 L	-
Apparent Clearance (CL/F)	2.0 L/h	1.5 L/h
Accumulation Ratio (at 240 mg/day)	~5-fold	~85.2-fold
Time to Steady-State	~4 weeks	~4 weeks

Values are presented as mean (standard deviation) where available.

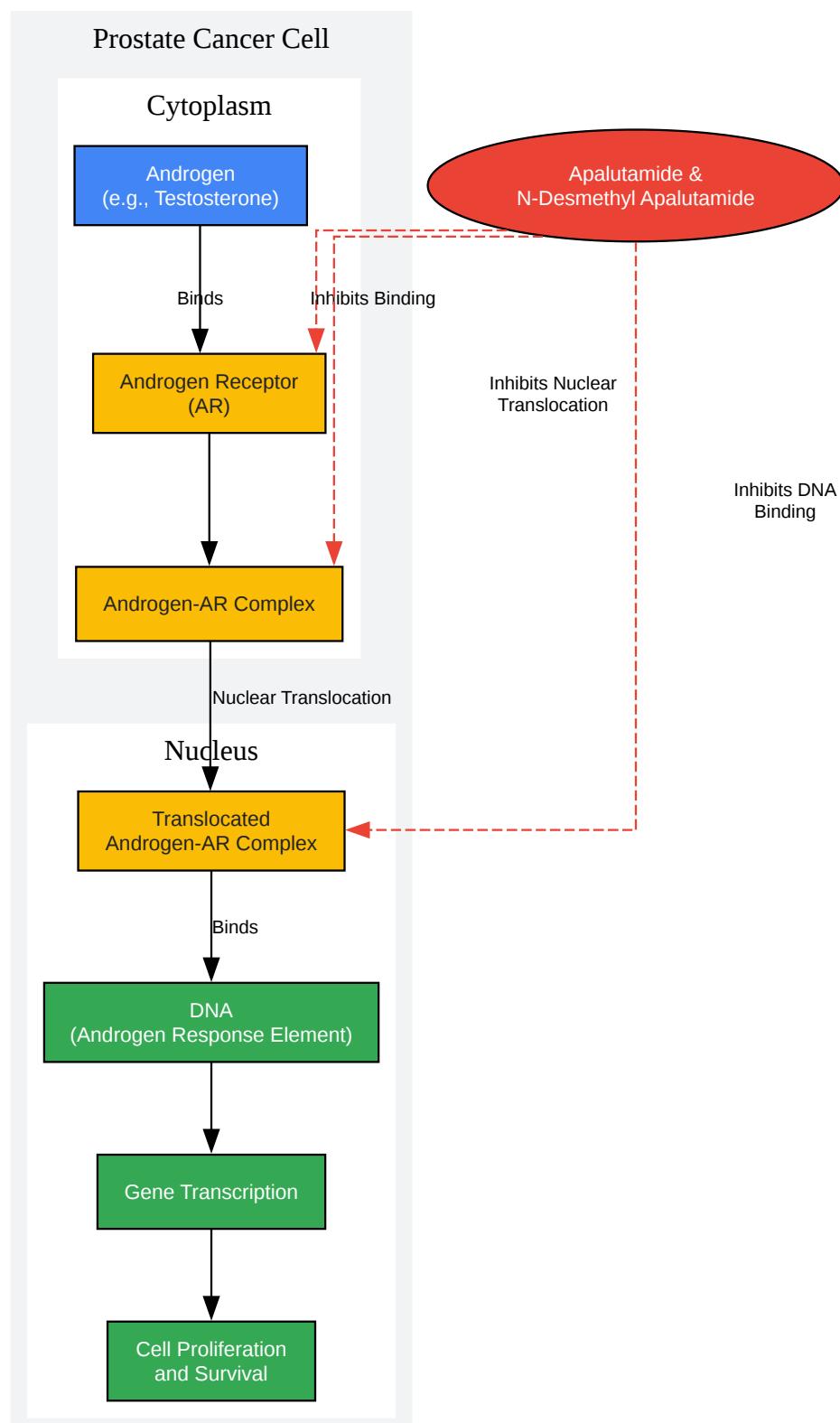
Table 2: In Vitro Activity of Apalutamide and N-Desmethyl Apalutamide[1]

Compound	Androgen Receptor Inhibition
Apalutamide	Potent inhibitor
N-Desmethyl Apalutamide	~1/3 the activity of Apalutamide

## Signaling and Metabolic Pathways

### Androgen Receptor Signaling Pathway and Inhibition by Apalutamide

Apalutamide and its active metabolite, N-Desmethyl Apalutamide, exert their therapeutic effect by inhibiting the androgen receptor signaling pathway at multiple steps.[1][15]

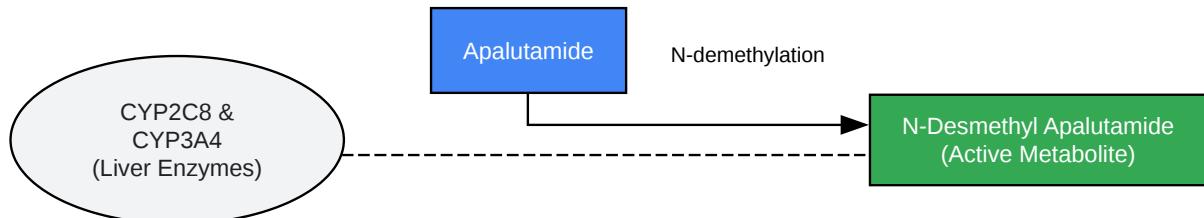


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Caption: Inhibition of the Androgen Receptor signaling pathway by Apalutamide.

## Metabolic Pathway of Apalutamide

Apalutamide is primarily metabolized in the liver to its active metabolite, N-Desmethyl Apalutamide.[2]



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Caption: Metabolic conversion of Apalutamide to N-Desmethyl Apalutamide.

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